

DDP-38003 Dihydrochloride: A Comparative Guide to a Novel LSD1 Inhibitor

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Compound of Interest

Compound Name: *DDP-38003 dihydrochloride*

Cat. No.: *B10800141*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **DDP-38003 dihydrochloride** with other prominent Lysine-Specific Demethylase 1 (LSD1) inhibitors. The information is intended to support research and development efforts in the field of epigenetics and cancer therapeutics.

Introduction to LSD1 Inhibition

Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] Its dysregulation is implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC), making it a compelling therapeutic target.[1][2] LSD1 inhibitors are a class of epigenetic-modifying agents designed to block the enzymatic activity of LSD1, thereby restoring normal gene expression and inhibiting cancer cell growth and survival.[2]

DDP-38003 Dihydrochloride: An Overview

DDP-38003 dihydrochloride is a novel, orally available inhibitor of LSD1 with a reported IC₅₀ of 84 nM.[3][4][5] Preclinical studies have demonstrated its potential as an anticancer agent, particularly in leukemia models.[4][6] This guide will compare the biochemical potency, selectivity, and preclinical efficacy of DDP-38003 with other well-characterized LSD1 inhibitors.

Comparative Data of LSD1 Inhibitors

The following tables summarize the quantitative data for **DDP-38003 dihydrochloride** and other selected LSD1 inhibitors.

Table 1: In Vitro Potency Against LSD1

Compound	IC50 (nM) vs LSD1/KDM1A	Mechanism of Action
DDP-38003 dihydrochloride	84[3][4][5][6]	Not specified
Iadademstat (ORY-1001)	18[1]	Irreversible (covalent)[1][7]
Bomedemstat (IMG-7289)	56.8[1]	Irreversible[1]
GSK2879552	24[1]	Irreversible[1][8]
Tranylcypromine	20,700[3]	Irreversible[3][7]
Phenelzine	Ki = 5,600[9]	Irreversible[1][10]

Table 2: Selectivity Profile Against Monoamine Oxidases (MAOs)

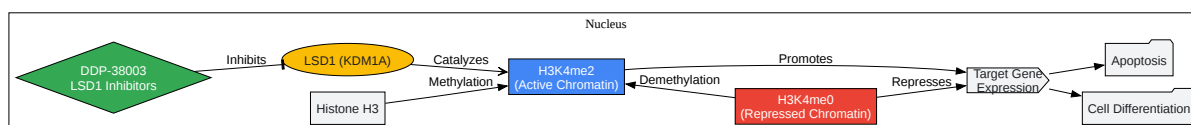
Compound	IC50 (μM) vs MAO-A	IC50 (μM) vs MAO-B
DDP-38003 dihydrochloride	Data not available	Data not available
Iadademstat (ORY-1001)	>100 (highly selective for LSD1)	>100 (highly selective for LSD1)
Bomedemstat (IMG-7289)	Data not available	Data not available
GSK2879552	Selective for LSD1 over MAOs	Selective for LSD1 over MAOs
Tranylcypromine	2.3[3]	0.95[3]
Phenelzine	~0.0008 (LNCaP cells)[11]	Data not available

Table 3: Preclinical In Vivo Efficacy

Compound	Cancer Model	Dosing Regimen	Key Findings
DDP-38003 dihydrochloride	Mouse leukemia model	11.25 and 22.50 mg/kg, p.o., 3 days/week for 3 weeks[4][6][12]	Increased survival by 35% and 62%, respectively.[4][6][12]
Iadademstat (ORY-1001)	Rodent MV(4;11) xenografts	<0.020 mg/kg, p.o.[13]	Significantly reduced tumor growth.[13]
Bomedemstat (IMG-7289)	Mouse models of myeloproliferative neoplasms	45 mg/kg, once daily[14]	Reduced elevated peripheral cell counts, spleen size, and marrow fibrosis.[14][15]
GSK2879552	SCLC xenograft-bearing mice	1.5 mg/kg, p.o.[8]	Exhibited tumor growth inhibition.[8]

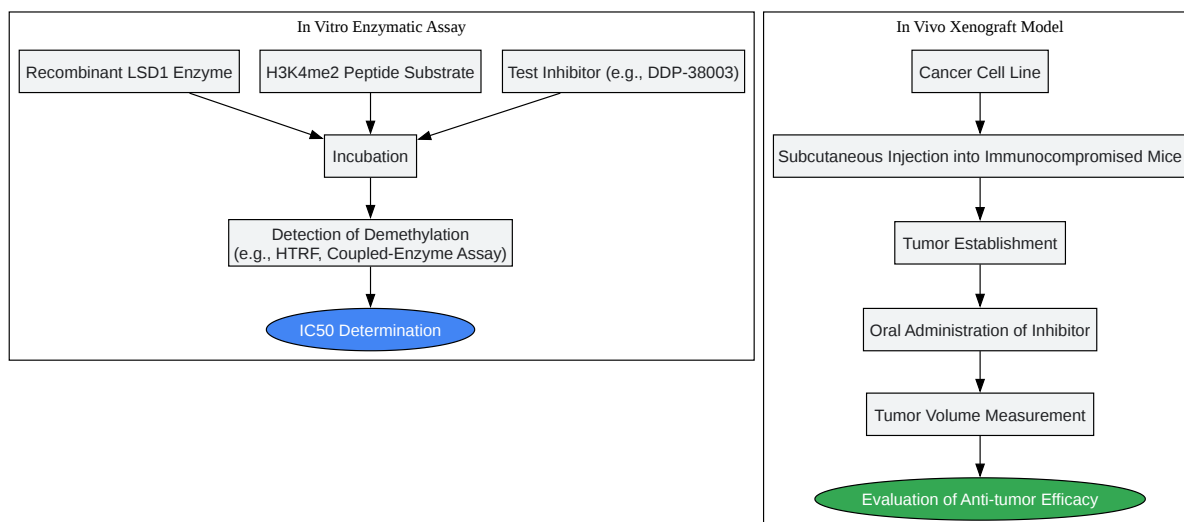
Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental procedures, the following diagrams are provided.



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Figure 1: Simplified signaling pathway of LSD1-mediated gene regulation and the effect of inhibitors.



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Figure 2: General experimental workflows for evaluating LSD1 inhibitors.

Experimental Protocols

LSD1 Enzymatic Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantifies the demethylase activity of LSD1 by detecting the product of the enzymatic reaction.

- Reagents and Materials:
 - Recombinant human LSD1 enzyme.
 - Biotinylated monomethyl H3(1-21)K4 peptide substrate.
 - Flavin adenine dinucleotide (FAD).
 - Europium (Eu³⁺)-cryptate-labeled anti-H3K4me0 detection antibody.
 - XL665-conjugated streptavidin.
 - Test inhibitors (e.g., DDP-38003) serially diluted in DMSO.
 - Assay buffer: 50 mM Tris-HCl, pH 8.5, 50 mM NaCl, 0.01% Tween-20, and 1 mM DTT.
 - 384-well white plates.
- Procedure:
 - Add test inhibitors at various concentrations to the wells of a 384-well plate.
 - Add a solution of recombinant LSD1 enzyme to each well and pre-incubate for 15 minutes at room temperature.
 - Initiate the enzymatic reaction by adding a mixture of the H3K4me1 peptide substrate and FAD.
 - Incubate the reaction mixture for 1 hour at 25°C.
 - Stop the reaction and initiate detection by adding a mix of the Eu³⁺-cryptate-labeled anti-H3K4me0 antibody and XL665-conjugated streptavidin.
 - Incubate for 1 hour at room temperature to allow for antibody binding.
 - Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
- Data Analysis:

- Calculate the HTRF ratio (emission at 665 nm / emission at 620 nm) * 10^4 .
- Normalize the data to a positive control (no inhibitor) and a negative control (no enzyme).
- Determine the IC50 value by fitting the dose-response curve using a non-linear regression model.[\[16\]](#)

Cell Proliferation Assay (e.g., CellTiter-Glo®)

This assay measures cell viability as an indicator of the anti-proliferative effects of the inhibitors.

- Reagents and Materials:
 - Cancer cell lines (e.g., THP-1, MV(4;11) for AML).
 - Complete cell culture medium.
 - Test inhibitors serially diluted in DMSO.
 - CellTiter-Glo® Luminescent Cell Viability Assay kit.
 - Opaque-walled multi-well plates.
- Procedure:
 - Seed cells at an appropriate density in the wells of an opaque-walled plate and allow them to adhere overnight.
 - Treat the cells with a range of concentrations of the test inhibitor or vehicle control (DMSO).
 - Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
 - Equilibrate the plates to room temperature.
 - Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

- Mix the contents on an orbital shaker to induce cell lysis.
- Measure the luminescence using a plate reader.
- Data Analysis:
 - Subtract the background luminescence from all readings.
 - Normalize the data to the vehicle-treated control cells.
 - Calculate the IC₅₀ value, the concentration of the inhibitor that causes a 50% reduction in cell viability, by plotting the data and fitting to a dose-response curve.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of LSD1 inhibitors in a mouse model.

- Animal Model and Cell Inoculation:
 - Use immunocompromised mice (e.g., athymic nude or SCID mice).
 - Subcutaneously inject a suspension of cancer cells (e.g., 5×10^6 cells in Matrigel) into the flank of each mouse.
 - Monitor the mice for tumor growth.
- Treatment:
 - Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
 - Administer the test inhibitor (e.g., DDP-38003) via the desired route (e.g., oral gavage) at predetermined doses and schedules.
 - Administer the vehicle control to the control group.
- Monitoring and Endpoint:

- Measure tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Monitor the body weight and overall health of the mice.
- The study endpoint may be a predetermined tumor volume, a specific time point, or signs of morbidity.
- Data Analysis:
 - Plot the mean tumor volume \pm SEM for each group over time.
 - Compare the tumor growth between the treated and control groups using appropriate statistical analyses (e.g., t-test or ANOVA).
 - Calculate the tumor growth inhibition (TGI) as a percentage.[\[17\]](#)[\[18\]](#)[\[19\]](#)

Conclusion

DDP-38003 dihydrochloride is a potent LSD1 inhibitor with promising in vivo anti-leukemic activity. This guide provides a comparative framework for evaluating its potential against other established LSD1 inhibitors. The provided data and experimental protocols are intended to facilitate further research and development of this and other novel epigenetic therapies. Researchers are encouraged to consult the primary literature for more detailed information and specific experimental conditions.

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